5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide
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Overview
Description
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its aromatic structure, which includes multiple amine and amide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-aminobenzeneamine under specific conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions, and subsequent purification of the final product. Techniques such as recrystallization and chromatography are often employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug development and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s amine and amide groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Another aromatic compound with multiple amine groups, used in the synthesis of polymers and as a catalyst.
1,3-Benzenedicarboxamide, 5-amino-N,N’-bis(4-aminophenyl): A structurally similar compound with similar chemical properties and applications.
Uniqueness
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of amine and amide groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
91652-13-0 |
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Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-amino-1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H19N5O2/c21-14-1-5-17(6-2-14)24-19(26)12-9-13(11-16(23)10-12)20(27)25-18-7-3-15(22)4-8-18/h1-11H,21-23H2,(H,24,26)(H,25,27) |
InChI Key |
YNIYMHAEOZJPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)C(=O)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
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